Ethyl 2-Pyridyldithiocarbamate
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Overview
Description
Mechanism of Action
Target of Action
Dithiocarbamates, a group to which this compound belongs, are known to inhibit metal-dependent and sulfhydryl enzyme systems in various organisms, including fungi, bacteria, plants, insects, and mammals .
Mode of Action
Dithiocarbamates generally work by inhibiting enzyme systems that are dependent on metals and sulfhydryl groups . This inhibition disrupts the normal functioning of these systems, leading to various effects.
Biochemical Pathways
Given the general mode of action of dithiocarbamates, it can be inferred that the compound may affect pathways involving metal-dependent and sulfhydryl enzymes .
Result of Action
Given its classification as a dithiocarbamate, it can be inferred that the compound’s action may lead to the disruption of normal cellular processes involving metal-dependent and sulfhydryl enzymes .
Biochemical Analysis
Biochemical Properties
It is known that dithiocarbamates, the class of compounds to which Ethyl 2-Pyridyldithiocarbamate belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific dithiocarbamate and the biomolecule .
Cellular Effects
Dithiocarbamates have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure .
Molecular Mechanism
Dithiocarbamates are known to form stable complexes with transition metals, which can influence their biochemical activity .
Temporal Effects in Laboratory Settings
Dithiocarbamates are known to be stable and non-toxic in aqueous form .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that many drugs are transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Ethyl 2-Pyridyldithiocarbamate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide . The reaction conditions typically include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-Pyridyldithiocarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-Pyridyldithiocarbamate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 2-Pyridyldithiocarbamate can be compared with other dithiocarbamate compounds, such as:
Sodium N-ethyl-N-phenyldithiocarbamate: This compound also forms metal complexes but has different solubility and stability properties.
Dimethyltin(IV) dithiocarbamate: This compound has similar coordination chemistry but different biological activities due to the presence of tin.
Dibutyltin(IV) dithiocarbamate: Similar to dimethyltin(IV) dithiocarbamate, it forms stable complexes with metals but has unique stereochemical properties.
This compound is unique due to its pyridine ring, which provides additional coordination sites and enhances its ability to form stable complexes with a variety of metal ions .
Properties
IUPAC Name |
ethyl N-pyridin-2-ylcarbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHKAIAVJUBPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480797 |
Source
|
Record name | Ethyl 2-Pyridyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-05-3 |
Source
|
Record name | Ethyl 2-Pyridyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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